2-Fluoro-3-methoxypyridine
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Overview
Description
2-Fluoro-3-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO. This compound is of significant interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxy group on the pyridine ring. These substituents confer distinct electronic and steric characteristics, making this compound a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-methoxypyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. Additionally, purification steps like distillation or recrystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-3-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxypyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the target site. Additionally, the methoxy group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the methoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Fluoropyridine: The fluorine atom is positioned differently, affecting the compound’s electronic properties and reactivity.
2-Methoxypyridine: Contains a methoxy group but lacks the fluorine atom, resulting in different chemical behavior and applications.
Uniqueness
2-Fluoro-3-methoxypyridine is unique due to the combined presence of both fluorine and methoxy substituents on the pyridine ring. This combination imparts distinct electronic and steric effects, making the compound particularly valuable in the design and synthesis of novel molecules with specific properties.
Biological Activity
2-Fluoro-3-methoxypyridine (C6H6FNO) is a pyridine derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound features a fluorine atom at the 2-position and a methoxy group at the 3-position of the pyridine ring. Its chemical structure can be represented as follows:
The synthesis of this compound typically involves the reaction of 3-hydroxypyridine derivatives with fluorinating agents. A notable synthetic route includes the use of nucleophilic substitutions and various protecting group strategies to enhance yield and selectivity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic activity against several human cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The compound exhibited IC50 values ranging from 1 to 5 µM, indicating potent antiproliferative effects .
Cell Line | IC50 (µM) |
---|---|
HepG2 | 1-5 |
DU145 | 1-5 |
MDA-MB-231 | 1-5 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been suggested that the compound may interfere with p38α MAP kinase activity, which is crucial in mediating inflammation and cancer progression .
In a study assessing various pyridinylimidazole derivatives, it was found that modifications at the pyridine ring significantly influenced biological activity, with certain derivatives showing enhanced inhibitory effects on LPS-stimulated TNF-α release from human blood .
Case Study 1: Cytotoxicity Assessment
A detailed cytotoxicity assessment was conducted on a series of pyridine derivatives, including this compound. The study utilized standard chemotherapy agents for comparison. Results indicated that while traditional agents like 5-fluorouracil had variable efficacy, the new derivatives consistently demonstrated lower IC50 values across multiple cancer types, suggesting a promising therapeutic profile .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that substituent variations on the pyridine ring significantly impacted biological activity. For instance, introducing larger substituents or modifying existing ones led to improved potency against cancer cell lines. This finding underscores the importance of molecular design in developing effective anticancer agents .
Properties
IUPAC Name |
2-fluoro-3-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYUTIBARPJYBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663793 |
Source
|
Record name | 2-Fluoro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163234-74-0 |
Source
|
Record name | 2-Fluoro-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80663793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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